
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is a complex organic compound that belongs to the class of pyrazolo-pyrido-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The sodium salt form enhances its solubility, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo-pyrido-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and pathways involved in disease processes .
Medicine
The compound’s potential therapeutic applications include its use as an anticancer agent, where it targets specific cellular pathways to inhibit tumor growth. It is also being investigated for its anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in pharmaceuticals, agrochemicals, and other industries .
Mécanisme D'action
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, leading to the disruption of cellular processes like cell cycle progression and apoptosis . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrazolo(3,4-b)pyridine
Uniqueness
Compared to similar compounds, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-acetic acid, 3-(ethoxycarbonyl)-6-oxo-, sodium salt exhibits unique properties such as enhanced solubility and specific biological activities. Its sodium salt form improves its solubility, making it more suitable for various applications. Additionally, its specific structural features allow for targeted interactions with molecular targets, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
148176-87-8 |
|---|---|
Formule moléculaire |
C14H11N4NaO5 |
Poids moléculaire |
338.25 g/mol |
Nom IUPAC |
sodium;2-(5-ethoxycarbonyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetate |
InChI |
InChI=1S/C14H12N4O5.Na/c1-2-23-14(22)9-6-16-18-10-3-4-17(7-11(19)20)13(21)8(10)5-15-12(9)18;/h3-6H,2,7H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
SXYJEJJNZKQIDZ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=CN(C3=O)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




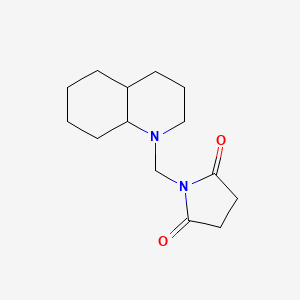
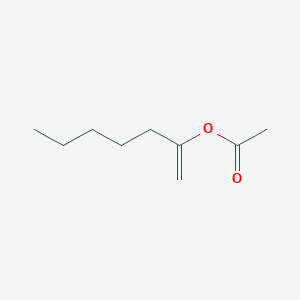
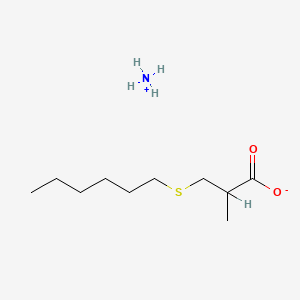
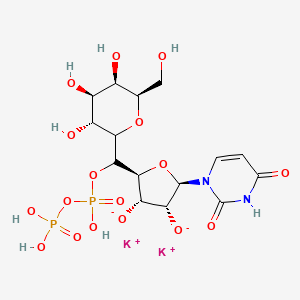


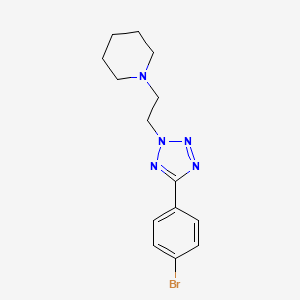
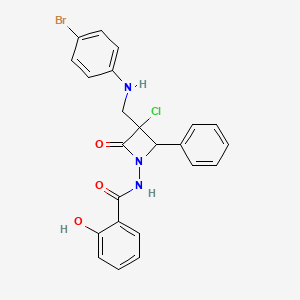
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)

